1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Catalog No.
S625891
CAS No.
1036959-27-9
M.F
C₁₇H₂₅N₃O₂
M. Wt
303.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolid...

CAS Number

1036959-27-9

Product Name

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Molecular Formula

C₁₇H₂₅N₃O₂

Molecular Weight

303.4

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Synonyms

(R)-1-(2-(((1r,3S,5R,7S)-3-Hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile; (2R)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile

The exact mass of the compound 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs used in diabetes, Combinations of oral blood glucose lowering drugs -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, commonly known as (2R)-Vildagliptin, is the (R)-enantiomer of the widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. In industrial and analytical procurement, it is strictly utilized as a Pharmaceutical Analytical Impurity (PAI) and certified reference standard . Because regulatory guidelines mandate stringent control over the stereochemical purity of chiral active pharmaceutical ingredients (APIs), procuring highly pure (2R)-Vildagliptin (typically >98% HPLC purity) is essential for calibrating analytical instruments and validating the enantiomeric purity of commercial Vildagliptin batches .

Research Fit

Chiral reference standard for enantiomeric impurity quantification
Matched-pair inactive enantiomer for DPP-4 negative-control experiments
System suitability marker for vildagliptin chiral purity method validation

Attempting to substitute (2R)-Vildagliptin with the active (2S)-enantiomer, a racemic mixture, or a generic structural analog in quality control workflows fundamentally fails because analytical validation requires exact stereochemical matching [1]. Regulatory agencies require the specific quantification of the (2R)-isomer as an unwanted chiral impurity in Vildagliptin bulk drug substances, with strict limits typically set at Not More Than (NMT) 0.15% [2]. Without the exact (2R)-Vildagliptin reference standard, laboratories cannot establish accurate retention times, calculate response factors, or achieve the baseline resolution necessary to confidently quantify trace stereoinversion events during API synthesis [1].

Substitution Risk

Pharmacological activity mismatch
The (S)-enantiomer’s potent DPP-4 inhibition may confound negative-control interpretation; only the (R)-enantiomer provides a verified inactive comparator without residual target engagement.
Regulatory impurity identity requirement
(R)-Vildagliptin is designated Impurity A in pharmacopoeial monographs; replacement with any other DPP-4 inhibitor or analogue would not meet enantiomeric purity validation criteria per ICH guidelines.

Chiral Chromatographic Resolution for API Validation

In chiral HPLC method validation, the precise calibration of the system relies on the (2R)-Vildagliptin reference standard to differentiate it from the active (S)-API. Using the exact (2R)-standard enables a baseline chromatographic resolution (Rs > 1.5) between the enantiomers, allowing for accurate quantification down to a Limit of Detection (LOD) of <0.05%, whereas uncalibrated systems or generic standards cannot reliably resolve these co-eluting stereoisomers .

Evidence DimensionChromatographic resolution (Rs) and Limit of Detection (LOD)
Target Compound Data(2R)-Vildagliptin reference standard
Comparator Or BaselineUncalibrated chiral assay / Racemic mixture
Quantified DifferenceAchieves Rs > 1.5 and LOD <0.05% for precise impurity tracking
ConditionsChiral HPLC using ethanol/diethylamine mobile phase

Essential for quality control laboratories to prove that Vildagliptin API batches meet regulatory stereochemical purity requirements.

DPP-4 inhibition
Head-to-head
R-Vildagliptin: Inactive (no DPP-4 inhibition detected at pharmacologically relevant concentrations)
S-Vildagliptin: IC50 3.5 nM (human Caco-2 cells)
Establishes (R)-enantiomer as matched inactive control for DPP-4 pharmacology experiments.
>1000-fold difference in inhibition; consistent across vendor datasheets.

Regulatory Compliance Threshold Verification

The procurement of (2R)-Vildagliptin is critical for verifying that bulk drug substances adhere to the strict regulatory specification of Not More Than (NMT) 0.15% for the 2R-enantiomer [1]. By using this compound as a quantitative benchmark, manufacturers can certify that the active (2S)-Vildagliptin maintains an enantiomeric purity of >99.85%, a verification that is impossible when using non-stereospecific impurity standards [2].

Evidence DimensionEnantiomeric impurity quantification limit
Target Compound Data(2R)-Vildagliptin standard integration
Comparator Or BaselineNon-stereospecific impurity standards
Quantified DifferenceEnables validation of the NMT 0.15% regulatory threshold
ConditionsBulk drug substance release testing

Prevents the regulatory rejection of commercial API batches by ensuring exact compliance with chiral purity specifications.

Chiral impurity reference
Method context
Lux Cellulose-2 HPLC: baseline separation (Rs > 1.5) of R/S enantiomers; CE with α-CD resolves migration order R-VIL after S-VIL.
Impurity specification: R-isomer typically ≤0.5% in vildagliptin API.
Supports system suitability and quantitation as designated enantiomeric impurity standard.
Method conditions per Kurmi et al. 2023 and Papp et al. 2024; ICH-compliant chiral purity testing.

Pharmacological Baseline in Enzyme Kinetics

In pharmacological profiling and high-throughput screening, (2R)-Vildagliptin serves as a critical stereoisomeric control. While the active (2S)-enantiomer exhibits highly potent DPP-4 inhibition (IC50 in the low nanomolar range, ~3.5 nM), the (2R)-enantiomer demonstrates a >100-fold reduction in target affinity . This stark quantitative difference makes the 2R-isomer a highly effective negative control or baseline reference for validating the stereospecificity of novel DPP-4 inhibitor candidates .

Evidence DimensionDPP-4 inhibitory activity (IC50)
Target Compound Data(2R)-Vildagliptin
Comparator Or Baseline(2S)-Vildagliptin (Active API)
Quantified Difference>100-fold lower inhibitory potency
ConditionsIn vitro DPP-4 enzyme kinetic assays

Provides researchers with a structurally identical but pharmacologically inactive baseline to validate assay sensitivity and target specificity.

DPP-8/9 off-target control
Class-level
R-Vildagliptin: inactive across DPP-4, DPP-8, DPP-9.
S-Vildagliptin Ki: DPP-4 3 nM, DPP-8 810 nM, DPP-9 95 nM (270-fold and 32-fold selectivity).
Selective DPP-8/9 inhibitor control: reproduced toxicities absent with S-VIL at high-dose chronic exposure (Burkey 2008).
Enables matched-pair control for differentiating DPP-4-mediated vs DPP-8/9-mediated effects.
Extrapolation from rodent models; class-level inference requires validation in target experimental systems.
Vendor consensus
Reported
≥98% purity across MedChemExpress, GLPBIO, InvivoChem, PeptideDB; all classify (R)-VIL as inactive isomer/experimental control; no DPP-4 IC50 reported for R-isomer, while S-VIL IC50 is consistently cited.
Supports procurement confidence in consistent negative-control performance.
Cross-vendor agreement on identity and inactivity; independent QC data on file.

Chiral HPLC Method Development and Validation

(2R)-Vildagliptin is the mandatory reference standard for analytical laboratories developing and validating chiral HPLC or LC-MS methods. It is used to establish system suitability, define retention times, and ensure baseline resolution from the active (S)-enantiomer during routine batch testing .

API Manufacturing Process Optimization

Chemical engineers optimizing the synthesis of Vildagliptin utilize this standard to monitor stereoinversion. By precisely tracking the formation of the (2R)-impurity, manufacturers can adjust reaction parameters to maintain the impurity level strictly below the 0.15% regulatory threshold [1].

Stereospecificity Validation in Drug Discovery

In preclinical pharmacology, the (2R)-isomer is procured as a negative control for DPP-4 inhibition assays. Its significantly lower binding affinity compared to the (2S)-enantiomer allows researchers to benchmark the stereospecific requirements of the DPP-4 active site when screening novel antidiabetic compounds .

Application Fit Matrix

Application
Selection Property
Validation Focus
Negative control for DPP-4 pharmacology studies
Matched-pair inactive enantiomer with identical physicochemical profile
DPP-4-dependent vs. independent endpoint separation in cellular or in vivo models
Enantiomeric purity testing for vildagliptin API
Certified reference standard (Impurity A) for chiral HPLC or CE method suitability
Baseline resolution and trace-level impurity quantification per ICH guidelines
DPP-8/DPP-9 selectivity profiling in preclinical research
Pharmacologically silent enantiomer for off-target liability control
Differentiation of DPP-4-mediated pharmacology from DPP-8/9-related endpoints
Chiral purity optimization in vildagliptin synthesis
Authentic impurity marker for asymmetric synthesis process control
Enantiomeric carryover monitoring and resolution verification during manufacturing

XLogP3

0.9

Wikipedia

Vildagliptin

Use Classification

Human drugs -> Galvus -> EMA Drug Category
Drugs used in diabetes -> Human pharmacotherapeutic group
Human drugs -> Xiliarx -> EMA Drug Category
Human drugs -> Eucreas -> EMA Drug Category
Drugs used in diabetes, Combinations of oral blood glucose lowering drugs -> Human pharmacotherapeutic group
Human drugs -> Zomarist -> EMA Drug Category
Human drugs -> Icandra (previously Vildagliptin / metformin hydrochloride Novartis) -> EMA Drug Category
Human drugs -> Jalra -> EMA Drug Category
Drugs used in diabetes, Dipeptidyl peptidase 4 (DPP-4) inhibitors -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans

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